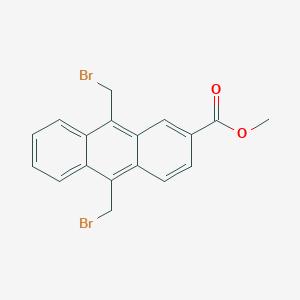
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is an organic compound with the molecular formula C18H14Br2O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 9 and 10 positions and a carboxylate ester group at the 2 position
准备方法
The synthesis of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate typically involves the bromination of methyl 9,10-dimethylanthracene-2-carboxylate. The reaction is carried out using bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up the process. The key steps involve careful control of reaction conditions and purification techniques to ensure the quality and yield of the final product.
化学反应分析
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups. Common reagents for these reactions include sodium hydroxide, ammonia, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative, while oxidation with potassium permanganate would produce a carboxylic acid derivative .
科学研究应用
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromomethyl groups make it a versatile intermediate for further functionalization.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and sensors due to its aromatic structure and potential for conjugation with other molecules.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its unique structure may offer pathways to novel therapeutic agents.
作用机制
The mechanism of action of Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate is largely dependent on its chemical reactivity. The bromomethyl groups can undergo nucleophilic substitution, allowing the compound to interact with various biological molecules. This interaction can lead to the formation of covalent bonds with nucleophilic sites in proteins or nucleic acids, potentially altering their function. The aromatic structure of the compound also allows for π-π interactions with other aromatic systems, which can influence its binding affinity and specificity .
相似化合物的比较
Methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate can be compared with other similar compounds, such as:
9,10-Bis(bromomethyl)anthracene: Lacks the carboxylate ester group, making it less versatile for certain applications.
Methyl 9,10-dimethylanthracene-2-carboxylate: Lacks the bromomethyl groups, reducing its reactivity in nucleophilic substitution reactions.
9,10-Dibromoanthracene: Lacks both the methyl and carboxylate groups, limiting its functionalization potential.
The presence of both bromomethyl and carboxylate ester groups in this compound makes it a unique and valuable compound for a wide range of applications .
属性
CAS 编号 |
473773-75-0 |
|---|---|
分子式 |
C18H14Br2O2 |
分子量 |
422.1 g/mol |
IUPAC 名称 |
methyl 9,10-bis(bromomethyl)anthracene-2-carboxylate |
InChI |
InChI=1S/C18H14Br2O2/c1-22-18(21)11-6-7-14-15(8-11)17(10-20)13-5-3-2-4-12(13)16(14)9-19/h2-8H,9-10H2,1H3 |
InChI 键 |
FFRNJQDOCHTVJY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















